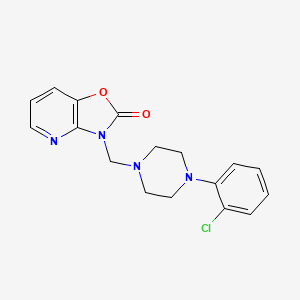
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-chlorophenyl)-1-piperazinyl)methyl)- is a heterocyclic compound that features a fused oxazole and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-chlorophenyl)-1-piperazinyl)methyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor containing both oxazole and pyridine moieties under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the cyclization process. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, can enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-chlorophenyl)-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxazole-pyridine ketones.
Reduction: Formation of reduced oxazole-pyridine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-chlorophenyl)-1-piperazinyl)methyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-chlorophenyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo(4,5-b)pyridine: Another heterocyclic compound with similar structural features.
Pyrazolo(3,4-b)quinolinone: Shares the fused ring system and has comparable biological activities.
Uniqueness
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(2-chlorophenyl)-1-piperazinyl)methyl)- is unique due to its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of novel therapeutic agents and materials.
Propriétés
Numéro CAS |
146529-60-4 |
|---|---|
Formule moléculaire |
C17H17ClN4O2 |
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C17H17ClN4O2/c18-13-4-1-2-5-14(13)21-10-8-20(9-11-21)12-22-16-15(24-17(22)23)6-3-7-19-16/h1-7H,8-12H2 |
Clé InChI |
ICHILAZMLXDLLU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CN2C3=C(C=CC=N3)OC2=O)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


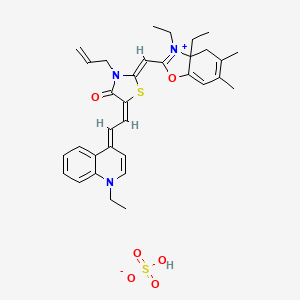
![10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B15187244.png)
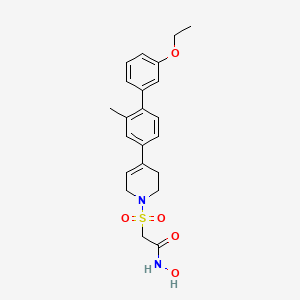
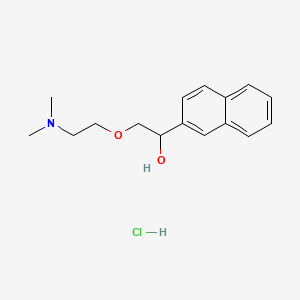
![copper ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-2,4-dimethyl-pyrrole-3-carboxylate](/img/structure/B15187267.png)
![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B15187277.png)
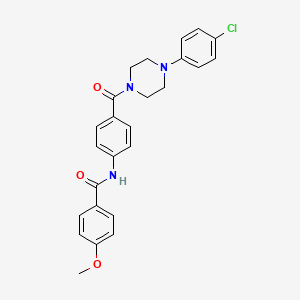
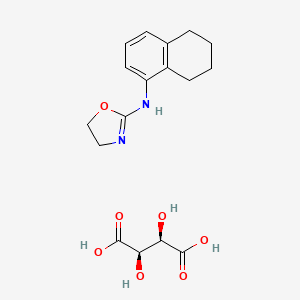
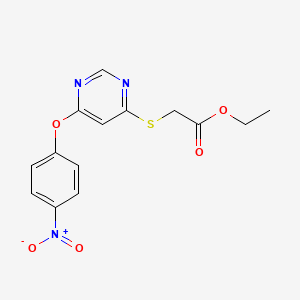

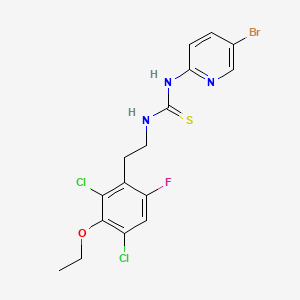

![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)

